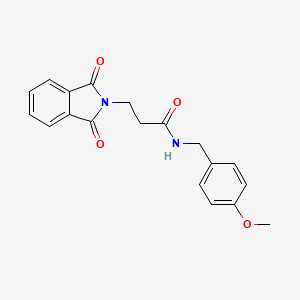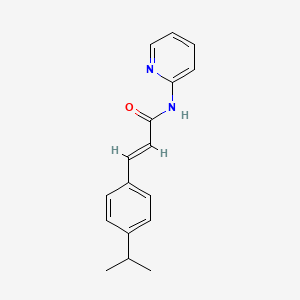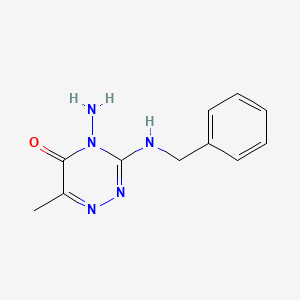
4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and material sciences. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole has been studied for its potential application in various fields. In medicine, this compound has been reported to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material sciences, this compound has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.
作用机制
The mechanism of action of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole varies depending on its application. In medicine, this compound has been reported to inhibit the growth of bacteria, fungi, and cancer cells by interfering with their metabolic pathways. In agriculture, this compound has been reported to inhibit the growth of pests and weeds by interfering with their nervous systems. In material sciences, this compound has been reported to exhibit fluorescence properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole have been studied extensively. In medicine, this compound has been reported to have low toxicity and good bioavailability. In agriculture, this compound has been reported to have low environmental impact and high selectivity towards pests and weeds. In material sciences, this compound has been reported to exhibit high quantum yield and good photostability.
实验室实验的优点和局限性
The advantages of using 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole in lab experiments include its ease of synthesis, low toxicity, and diverse applications. However, the limitations include its limited solubility in water and some organic solvents, which may affect its bioavailability and effectiveness in certain applications.
未来方向
There are several future directions for the study of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole. One direction is to explore its potential application as a drug delivery system for targeted drug delivery. Another direction is to study its potential use as a fluorescent probe for imaging applications. Additionally, further studies can be conducted to optimize its synthesis method and improve its solubility and bioavailability for different applications.
In conclusion, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole is a chemical compound that has shown promising potential for various applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in different fields.
合成方法
The synthesis of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole has been reported using different methods. One of the commonly used methods is the reaction of 2-(tetrahydro-2H-pyran-4-yl)thiosemicarbazide with phenacyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole. Other methods include the use of different starting materials and reagents.
属性
IUPAC Name |
2-(oxan-4-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-4-11(5-3-1)13-10-17-14(15-13)12-6-8-16-9-7-12/h1-5,10,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVHEXJNTUVWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353909 |
Source


|
| Record name | Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- | |
CAS RN |
88571-78-2 |
Source


|
| Record name | Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)


![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
